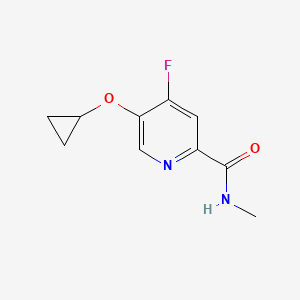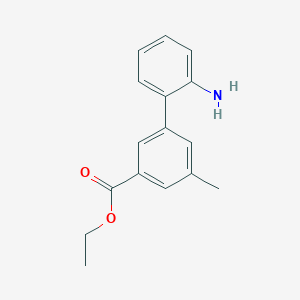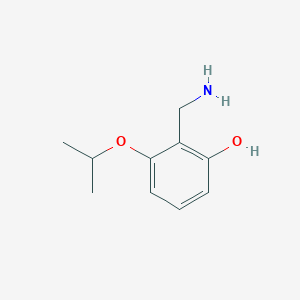![molecular formula C10H8F3NO2 B14847938 1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone CAS No. 1393567-41-3](/img/structure/B14847938.png)
1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone is a chemical compound with the molecular formula C10H8F3NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of the trifluoromethyl group and the acetyl group in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-trifluoromethyl-5-bromopyridine.
Reaction Conditions: The bromopyridine is treated with a strong base such as sec-butyllithium at low temperatures (around -78°C) to form the corresponding lithium intermediate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous
Mechanism of Action
The mechanism of action of 1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific structure and functional groups.
Comparison with Similar Compounds
1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone can be compared with other similar compounds, such as:
1-(6-(trifluoroMethyl)pyridin-3-yl)ethanone: This compound has a similar structure but differs in the position of the trifluoromethyl group, leading to different chemical and biological properties.
2-trifluoromethyl-5-acetylpyridine: Another related compound with variations in the position of the acetyl and trifluoromethyl groups, affecting its reactivity and applications.
Properties
CAS No. |
1393567-41-3 |
|---|---|
Molecular Formula |
C10H8F3NO2 |
Molecular Weight |
231.17 g/mol |
IUPAC Name |
1-[2-acetyl-6-(trifluoromethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C10H8F3NO2/c1-5(15)7-3-8(6(2)16)14-9(4-7)10(11,12)13/h3-4H,1-2H3 |
InChI Key |
YFAZBDNPLQKYRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14847859.png)






![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid](/img/structure/B14847916.png)
![(8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B14847920.png)
![2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14847935.png)




